4-Phenoxyphenylglyoxal hydrate

Physical Organic Chemistry Reaction Kinetics Structure-Activity Relationship

4-Phenoxyphenylglyoxal hydrate (CAS 92254-55-2), systematically named 2-oxo-2-(4-phenoxyphenyl)acetaldehyde hydrate, is a bifunctional aryl α-ketoaldehyde derivative belonging to the phenylglyoxal compound class. It exists as a stable crystalline hydrate with a molecular formula of C₁₄H₁₂O₄ (MW: 244.24) and is commercially available as an intermediate in organic syntheses at scales up to kilograms, with typical purity specifications of 95% (HPLC) and controlled moisture content ≤0.5%.

Molecular Formula C14H12O4
Molecular Weight 244.24 g/mol
CAS No. 92254-55-2
Cat. No. B1369931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxyphenylglyoxal hydrate
CAS92254-55-2
Molecular FormulaC14H12O4
Molecular Weight244.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C=O.O
InChIInChI=1S/C14H10O3.H2O/c15-10-14(16)11-6-8-13(9-7-11)17-12-4-2-1-3-5-12;/h1-10H;1H2
InChIKeyAVDIBXWPGWASQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenoxyphenylglyoxal Hydrate (CAS 92254-55-2): A Phenylglyoxal Derivative Intermediate for Specialized Organic Synthesis


4-Phenoxyphenylglyoxal hydrate (CAS 92254-55-2), systematically named 2-oxo-2-(4-phenoxyphenyl)acetaldehyde hydrate, is a bifunctional aryl α-ketoaldehyde derivative belonging to the phenylglyoxal compound class [1]. It exists as a stable crystalline hydrate with a molecular formula of C₁₄H₁₂O₄ (MW: 244.24) and is commercially available as an intermediate in organic syntheses at scales up to kilograms, with typical purity specifications of 95% (HPLC) and controlled moisture content ≤0.5% . The compound features both an aldehyde and a ketone functional group on a para-phenoxyphenyl scaffold, distinguishing it from simpler phenylglyoxal analogs through its extended aromatic conjugation and the electron-donating diphenyl ether motif .

Why Generic Phenylglyoxal Substitution Fails: Structural and Functional Limitations of 4-Phenoxyphenylglyoxal Hydrate Analogs


Substituted phenylglyoxal hydrates exhibit substituent-dependent reactivity and disproportionation kinetics that preclude simple interchange. In alkaline solution (pH 12), the disproportionation rates of para-substituted phenylglyoxals vary systematically with substituent electronic properties, with p-OCH₃ and p-CH₃ derivatives demonstrating markedly different kinetic profiles compared to unsubstituted phenylglyoxal [1]. Furthermore, aryl α-ketoaldehydes bearing aromatic or heterocyclic rings display enhanced radiosensitizing activity relative to simpler glyoxal derivatives under hypoxic conditions, establishing that ring substitution directly modulates functional performance [2]. The 4-phenoxy substitution introduces unique electron-donating characteristics, extended π-conjugation, and increased molecular volume (MW 244.24 versus 168.15 for 4-hydroxyphenylglyoxal hydrate and 152.15 for phenylglyoxal), which collectively alter solubility, crystallinity, and protein-binding interactions in ways that unsubstituted or simpler para-substituted analogs cannot replicate [3].

Quantitative Comparative Evidence Guide: 4-Phenoxyphenylglyoxal Hydrate vs. Key Analogs


Electron-Donating Capacity: Hammett Substituent Parameter Comparison for Reactivity Prediction

The para-phenoxy substituent confers distinct electronic properties compared to common phenylglyoxal derivatives, directly influencing electrophilicity at the α-ketoaldehyde carbonyls. Based on established Hammett substituent constants, the p-OPh group (σp = -0.03) provides electron-donating character intermediate between p-OH (σp = -0.37) and p-H (σp = 0.00), while p-Cl (σp = +0.23) and p-Br (σp = +0.23) are electron-withdrawing [1]. This electronic profile predicts that 4-phenoxyphenylglyoxal hydrate will exhibit disproportionation kinetics and nucleophilic addition reactivity that cannot be accurately extrapolated from para-halogen or para-hydroxy analogs, mandating compound-specific kinetic characterization for any application involving pH-dependent reactions or arginine-selective bioconjugation [2].

Physical Organic Chemistry Reaction Kinetics Structure-Activity Relationship

Molecular Weight Differentiation: Impact on Crystallinity, Solubility, and Formulation Considerations

4-Phenoxyphenylglyoxal hydrate possesses a substantially higher molecular weight than its closest in-class analogs, with MW = 244.24 g/mol compared to 168.15 g/mol for 4-hydroxyphenylglyoxal hydrate, 182.18 g/mol for 4-methoxyphenylglyoxal hydrate, and 152.15 g/mol for unsubstituted phenylglyoxal [1]. The additional diphenyl ether moiety contributes approximately +76 Da relative to the 4-hydroxy derivative, which translates to altered crystallinity, melting behavior, and solubility parameters that directly affect handling, storage, and formulation compatibility in multi-component reaction systems .

Physicochemical Properties Formulation Science Crystallization

Commercial Availability at Multi-Gram to Kilogram Scale with Verified Purity Specifications

4-Phenoxyphenylglyoxal hydrate is commercially produced at scales up to kilograms with standardized purity specifications of 95% (HPLC) and moisture content ≤0.5% . In contrast, several substituted phenylglyoxal analogs, particularly 4-bromo and 4-chloro derivatives, are primarily available only in smaller research quantities or require custom synthesis, limiting their utility for process development and scale-up applications . The compound is stocked by multiple global suppliers with transparent pricing, including quantities from 250 mg to 5 g at competitive rates (e.g., 1 g at approximately $135-190 USD), enabling reliable procurement for both exploratory and larger-scale synthetic programs .

Supply Chain Procurement Synthetic Intermediate

Validated Utility as an Intermediate for Optical Brightener Synthesis

2-Oxo-2-(4-phenoxyphenyl)acetaldehyde (the anhydrous form of the target compound) is explicitly documented as an important intermediate for synthesizing optical brighteners, a class of fluorescent whitening agents used in textiles, paper, and detergent formulations [1]. This application specificity distinguishes the 4-phenoxy derivative from simpler phenylglyoxal analogs, which lack the extended conjugation and diphenyl ether scaffold required for the desired photophysical properties of downstream optical brightener products. Phenylglyoxylate-type photoinitiators, structurally related to this compound class, demonstrate significantly improved curability of bright colors and enable higher film thicknesses in UV-curable opaque compositions [2], supporting the functional necessity of the phenoxy-substituted scaffold.

Optical Brighteners Fluorescent Materials Synthetic Intermediate

High-Value Application Scenarios for 4-Phenoxyphenylglyoxal Hydrate Based on Differentiated Properties


Synthesis of Optical Brighteners and Fluorescent Whitening Agents

4-Phenoxyphenylglyoxal hydrate serves as a key intermediate in the preparation of optical brighteners, where the extended conjugation of the 4-phenoxyphenyl moiety imparts essential photophysical properties for fluorescence-based applications in textiles, paper, and detergent formulations [1]. The compound's unique diphenyl ether scaffold cannot be replicated by simpler phenylglyoxal derivatives (e.g., unsubstituted, 4-hydroxy, or 4-methoxy analogs), making it a non-substitutable building block for this industrial materials application [2].

Structure-Activity Relationship Studies of Substituted Phenylglyoxal Derivatives

The 4-phenoxy substituent (σp = -0.03) provides a unique electronic perturbation intermediate between electron-donating (p-OH, p-OCH₃) and electron-neutral (p-H) phenylglyoxal derivatives [3]. This enables systematic SAR investigations of how subtle electronic effects modulate reactivity in nucleophilic addition, disproportionation kinetics (pH-dependent), and protein arginine modification, where the compound's larger molecular volume (MW 244.24) may also influence steric accessibility relative to smaller analogs [4].

Kilogram-Scale Process Development and Pilot Synthesis Campaigns

With documented commercial availability at kilogram scale and consistent 95% (HPLC) purity specifications across multiple vendors, 4-phenoxyphenylglyoxal hydrate is positioned as a reliable synthetic intermediate for process chemistry and scale-up activities . This supply chain maturity contrasts with less commercially developed analogs (e.g., 4-bromo and 4-chloro derivatives) that are primarily restricted to research-scale quantities, thereby reducing procurement risk and enabling multi-step synthesis campaigns requiring gram-to-kilogram quantities .

Bioconjugation Reagent Development Targeting Arginine Residues

As a member of the aryl α-ketoaldehyde class, 4-phenoxyphenylglyoxal hydrate retains the reactive α-dicarbonyl motif known to covalently modify arginine residues in proteins—a mechanism established for phenylglyoxal and related derivatives in biochemical probe design [5]. The distinct electronic and steric profile of the 4-phenoxy substituent may offer differentiated selectivity or labeling efficiency compared to unsubstituted phenylglyoxal or 4-hydroxyphenylglyoxal hydrate (which is explicitly characterized as an arginine-selective protein modifier with UV-detectable adduct formation) [6], warranting compound-specific evaluation in bioconjugation applications.

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